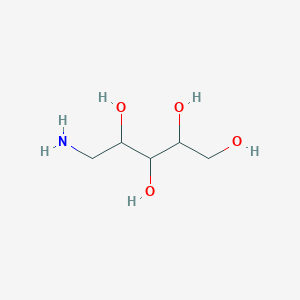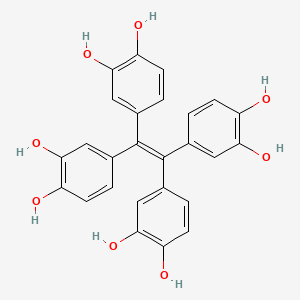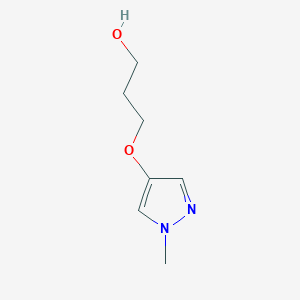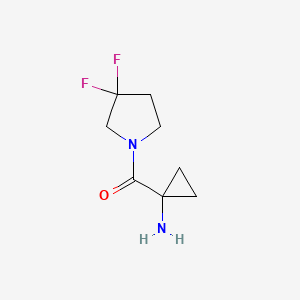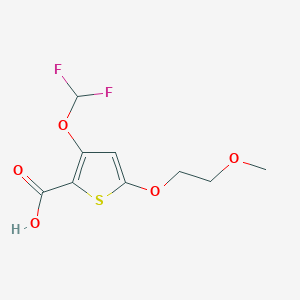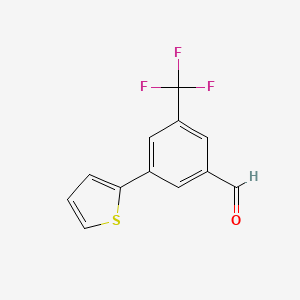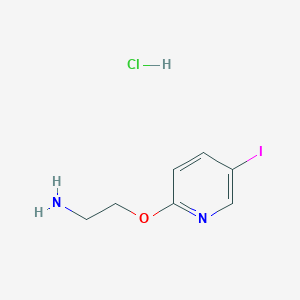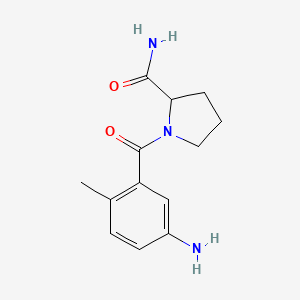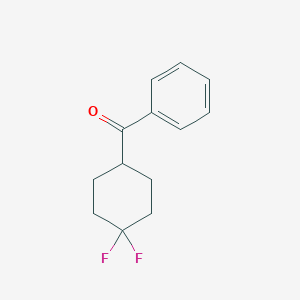
(4,4-Difluorocyclohexyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Difluorocyclohexyl)(phenyl)methanone is an organic compound that belongs to the class of methanones It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a phenyl group attached to the carbonyl carbon
準備方法
The synthesis of (4,4-Difluorocyclohexyl)(phenyl)methanone can be achieved through several routes. One common method involves the reaction of cyclohexanecarbonyl chloride with phenylmagnesium bromide in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction by dissolving the reactants and providing a medium for the reaction to occur .
化学反応の分析
(4,4-ジフルオロシクロヘキシル)(フェニル)メタノンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化して、対応するカルボン酸を形成できます。
還元: カルボニル基の還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して達成でき、対応するアルコールが生成されます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は通常カルボン酸を生成する一方で、還元はアルコールを生成します .
4. 科学研究における用途
(4,4-ジフルオロシクロヘキシル)(フェニル)メタノンは、科学研究においていくつかの用途があります。
化学: これは、特にフッ素化化合物の開発における、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物のユニークな構造により、酵素基質相互作用やタンパク質リガンド結合の研究において有用なプローブとなっています。
医学: 薬物動態特性が改善された薬物の合成における医薬品中間体としての可能性を探索するために、研究が進行中です。
科学的研究の応用
(4,4-Difluorocyclohexyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用機序
(4,4-ジフルオロシクロヘキシル)(フェニル)メタノンがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。この化合物は、その構造と官能基に応じて、特定の酵素の阻害剤または活性剤として作用できます。 たとえば、代謝経路に関与する酵素を阻害し、活性部位に結合して基質のアクセスを阻止することがあります .
その作用機序に関与する経路には、シグナル伝達経路と代謝経路が含まれます。 この化合物のフッ素原子は、標的タンパク質への結合親和性を高めることができ、強力な生物活性調節因子になります .
類似化合物との比較
(4,4-ジフルオロシクロヘキシル)(フェニル)メタノンは、次のような他の類似化合物と比較することができます。
4,4-ジフルオロシクロヘキサノン: この化合物はフェニル基がなく、反応性と用途が異なります.
ビス(4-フルオロフェニル)メタノン: この化合物は、シクロヘキシル環の代わりに2つのフルオロフェニル基を持っており、異なる化学的性質と用途を持っています.
(4-メチルフェニル)(フェニル)メタノン: この化合物は、フッ素原子の代わりにメチル基を持っており、反応性と用途が異なります.
特性
分子式 |
C13H14F2O |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
(4,4-difluorocyclohexyl)-phenylmethanone |
InChI |
InChI=1S/C13H14F2O/c14-13(15)8-6-11(7-9-13)12(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChIキー |
KTHDWLHWLHZLAP-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C(=O)C2=CC=CC=C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


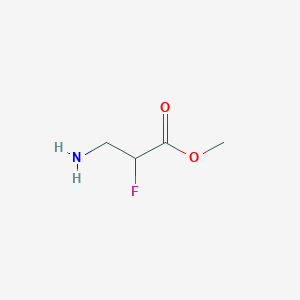
![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
